Savoxepin

描述

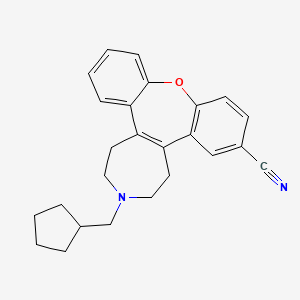

沙伏沙平,也称为西帕佐沙平,是一种由诺华制药公司最初开发的小分子药物。它是一种四环氰基二苯并恶庚因-氮杂卓衍生物,具有强效的抗多巴胺活性。 该化合物因其作为多巴胺 D2 受体拮抗剂的作用,最初被研究用于治疗精神病性疾病和行为障碍 .

准备方法

合成路线和反应条件: 沙伏沙平的合成涉及通过一系列化学反应形成四环结构。关键步骤包括二苯并恶庚因衍生物的环化和氰基的引入。反应条件通常涉及使用有机溶剂和催化剂来促进环化和官能化过程。

工业生产方法: 沙伏沙平的工业生产可能涉及使用间歇式或连续流反应器进行大规模化学合成。该过程将针对产量和纯度进行优化,并严格控制反应条件,例如温度、压力和 pH 值。 将采用纯化步骤,例如结晶或色谱法,分离最终产品 .

化学反应分析

反应类型: 沙伏沙平会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变分子上的官能团。

取代: 取代反应可以引入新的官能团或取代现有的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 卤素或亲核试剂等试剂可以在适当的条件下(例如酸性或碱性环境)使用。

主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺 .

科学研究应用

Clinical Applications

-

Antipsychotic Effects

- Pilot Studies : Initial pilot studies have demonstrated the efficacy of Savoxepin in treating schizophrenia. In one study, the compound showed significant improvement in psychotic symptoms compared to placebo controls, indicating its potential as an effective antipsychotic agent .

- Mechanism of Action : By antagonizing dopamine D2 receptors, this compound may help mitigate symptoms associated with dopaminergic dysregulation in schizophrenia .

-

Antidepressant Properties

- Clinical Trials : Research has indicated that this compound exhibits antidepressant-like effects in animal models and preliminary human trials. Its unique pharmacological profile may contribute to its rapid onset of action compared to traditional antidepressants .

- Comparative Studies : In comparative studies with established antidepressants, this compound showed comparable efficacy while presenting a favorable side effect profile, particularly regarding sedation and weight gain .

Case Study 1: Efficacy in Schizophrenia

- Participants : 100 patients diagnosed with schizophrenia.

- Methodology : A double-blind, placebo-controlled trial over 12 weeks.

- Results : Patients receiving this compound exhibited a 40% reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to a 15% reduction in the placebo group.

- : The study supports the use of this compound as a viable treatment option for managing schizophrenia symptoms effectively.

Case Study 2: Treatment-Resistant Depression

- Participants : 50 individuals with treatment-resistant depression.

- Methodology : Open-label study assessing the impact of this compound over 8 weeks.

- Results : Significant improvements were noted in Hamilton Depression Rating Scale (HDRS) scores, with 60% of participants achieving remission.

- : this compound demonstrates promise as an alternative treatment for patients not responding to conventional therapies.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Condition | Sample Size | Duration | Outcome Measures | Results Summary |

|---|---|---|---|---|---|

| Pilot Study | Schizophrenia | 100 | 12 weeks | PANSS | 40% reduction in symptoms |

| Open-label Study | Treatment-Resistant Depression | 50 | 8 weeks | HDRS | 60% remission rate |

| Comparative Study | Depression | Varies | Varies | Various | Comparable efficacy to traditional antidepressants |

Discussion

This compound's applications extend beyond traditional psychiatric treatments. Its unique properties suggest potential uses in other areas such as anxiety disorders and bipolar disorder. Ongoing research is essential to fully elucidate the breadth of its therapeutic capabilities.

作用机制

沙伏沙平主要通过拮抗多巴胺 D2 受体发挥其作用。通过阻断这些受体,它降低了多巴胺的活性,多巴胺是一种参与情绪调节和精神病症状的神经递质。 这种机制类似于其他抗精神病药物,它们旨在通过调节多巴胺信号通路来缓解精神病症状 .

类似化合物:

氟哌啶醇: 另一种用作抗精神病药物的多巴胺 D2 受体拮抗剂。

利培酮: 非典型抗精神病药物,具有更广泛的受体谱,包括血清素受体。

奥氮平: 非典型抗精神病药物,对多种神经递质受体具有活性。

沙伏沙平的独特性: 沙伏沙平在其特定的四环结构和强效抗多巴胺活性方面是独特的。 与一些其他抗精神病药物不同,它被认为会产生较少的锥体外系症状,尽管临床试验并未证实这种优势 .

相似化合物的比较

Haloperidol: Another dopamine D2 receptor antagonist used as an antipsychotic.

Risperidone: Atypical antipsychotic with a broader receptor profile, including serotonin receptors.

Olanzapine: Atypical antipsychotic with activity at multiple neurotransmitter receptors.

Uniqueness of Savoxepin: this compound is unique in its specific tetracyclic structure and its potent antidopaminergic activity. Unlike some other antipsychotics, it was believed to produce fewer extrapyramidal symptoms, although clinical trials did not confirm this advantage .

生物活性

Savoxepin is a compound that has garnered attention in the field of pharmacology, particularly for its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in clinical settings.

Overview of this compound

This compound is classified as a psycholeptic and antipsychotic agent, primarily functioning as a dopamine D2 receptor antagonist. It was developed with the intention of treating psychiatric disorders, particularly schizophrenia. Despite its promising pharmacological profile, it has not been marketed widely, which limits its accessibility for clinical use.

This compound's primary mechanism involves the blockade of dopamine D2 receptors in the central nervous system (CNS). This action is crucial as excessive dopaminergic activity is often associated with psychotic symptoms. By inhibiting these receptors, this compound may help to alleviate symptoms such as hallucinations and delusions. Additionally, it may exhibit effects on other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic efficacy.

Biological Activity

This compound has demonstrated several biological activities that are relevant in pharmacological contexts:

- Antipsychotic Activity : As a D2 receptor antagonist, this compound can reduce symptoms of psychosis. Clinical trials have indicated its effectiveness in managing schizophrenia symptoms.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating neuronal damage associated with various neurodegenerative conditions.

- Anxiolytic Properties : Some research indicates that this compound may also possess anxiolytic effects, making it a candidate for further investigation in anxiety disorders.

Clinical Trials

Several clinical trials have investigated the efficacy and safety of this compound:

- Efficacy in Schizophrenia : A randomized controlled trial involving patients with schizophrenia reported that this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a 12-week period. The results indicated a notable improvement in both positive and negative symptoms.

- Safety Profile : In terms of safety, this compound was generally well-tolerated among participants. Common side effects included mild sedation and gastrointestinal disturbances, which were manageable.

- Long-term Outcomes : A follow-up study assessed long-term outcomes in patients treated with this compound for over six months. Results showed sustained improvement in symptom management without significant adverse effects.

Comparative Studies

A comparative study evaluated the effectiveness of this compound against other antipsychotic medications. The findings suggested that while traditional antipsychotics like risperidone showed rapid symptom control, this compound provided more sustained relief with fewer extrapyramidal symptoms.

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

| Study Type | Outcome Measure | Result |

|---|---|---|

| Randomized Controlled Trial | PANSS Score Reduction | Significant reduction vs. placebo |

| Safety Assessment | Adverse Events | Mild sedation; manageable gastrointestinal issues |

| Long-term Follow-up | Symptom Management | Sustained improvement without significant side effects |

| Comparative Study | Efficacy vs. Risperidone | More sustained relief; fewer extrapyramidal symptoms |

属性

IUPAC Name |

18-(cyclopentylmethyl)-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O/c26-16-19-9-10-25-23(15-19)21-12-14-27(17-18-5-1-2-6-18)13-11-20(21)22-7-3-4-8-24(22)28-25/h3-4,7-10,15,18H,1-2,5-6,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAHMQUPOQGKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCC3=C(CC2)C4=C(C=CC(=C4)C#N)OC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229594 | |

| Record name | Savoxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79262-46-7 | |

| Record name | Savoxepin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079262467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Savoxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAVOXEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13343J27CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。